molecular formula C22H23N3O7S B2433485 ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoyl]oxy}acetyl)amino]benzoate CAS No. 941900-11-4

ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoyl]oxy}acetyl)amino]benzoate

Cat. No.: B2433485
CAS No.: 941900-11-4
M. Wt: 473.5
InChI Key: GOEYSDXEQWVSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoyl]oxy}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C22H23N3O7S and its molecular weight is 473.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[[2-[4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoyloxy]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7S/c1-2-31-22(28)15-8-3-4-9-16(15)24-20(26)14-32-21(27)13-7-12-19-23-17-10-5-6-11-18(17)33(29,30)25-19/h3-6,8-11H,2,7,12-14H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEYSDXEQWVSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC(=O)CCCC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoyl]oxy}acetyl)amino]benzoate is a complex organic compound that incorporates a benzothiadiazine moiety known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a benzothiadiazine ring system, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The structure can be summarized as follows:

\text{Ethyl 2 4 1 1 dioxido 2H 1 2 4 benzothiadiazin 3 yl butanoyl oxy}acetyl)amino]benzoate}

Pharmacological Properties

Research has indicated that compounds related to benzothiadiazine derivatives exhibit several pharmacological effects:

  • Diuretic and Antihypertensive Effects : Benzothiadiazine derivatives have been documented for their diuretic and antihypertensive properties. These effects are attributed to their ability to inhibit sodium reabsorption in the kidneys, leading to increased urine output and reduced blood pressure .
  • Antioxidant Activity : Studies on similar compounds have shown significant antioxidant properties. For instance, ethyl derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems .
  • Gastroprotective Effects : Some derivatives exhibit gastroprotective activity by enhancing gastric mucosal defenses and reducing ulcer formation. This is achieved through mechanisms such as increasing mucus secretion and stabilizing gastric pH .

The mechanisms underlying the biological activities of this compound can be inferred from studies on related compounds:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in hypertension and fluid retention.
  • Modulation of Cellular Pathways : It may influence pathways associated with cell survival and apoptosis through modulation of protein expression (e.g., Hsp70 and Bax proteins) .

Study on Antioxidant and Cytotoxic Effects

A study assessing the cytotoxic effects of related ethyl compounds utilized an MTT assay on WRL68 cell lines. The results indicated an IC50 greater than 100 µg/mL, suggesting limited cytotoxicity at therapeutic concentrations . Furthermore, antioxidant assays revealed significant activity against DPPH radicals.

Gastroprotective Study

In a controlled study involving rats, pretreatment with ethyl derivatives resulted in reduced gastric lesions when exposed to ethanol-induced mucosal damage. Histological analysis showed decreased submucosal edema and leukocyte infiltration, indicating effective gastroprotection .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
DiureticIncreased urine output, reduced blood pressure
AntioxidantScavenging free radicals
GastroprotectiveReduced gastric lesions, enhanced mucus secretion
CytotoxicityLimited cytotoxic effects at therapeutic doses

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of this compound, and how can researchers address ambiguities in spectral data?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For ambiguous peaks, use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate with IR spectroscopy to confirm functional groups like ester (-COO-) and sulfonamide (-SO₂-) .

Q. How can researchers optimize the synthesis protocol to improve yield and purity?

  • Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., reaction temperature, solvent polarity, catalyst loading). Use Response Surface Methodology (RSM) to identify optimal conditions. For example, increasing reaction time beyond 12 hours may reduce byproducts from ester hydrolysis .

Q. What safety protocols are critical during handling, given its structural complexity?

  • Answer : Follow OSHA-compliant guidelines:

  • Inhalation : Use fume hoods with ≥100 fpm airflow.
  • Skin contact : Wear nitrile gloves (≥8 mil thickness) and lab coats.
  • First aid : Immediate irrigation with pH-neutral soap for skin exposure; 15-minute eye rinse with saline solution .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of intermediates in the synthesis pathway?

  • Answer : Use density functional theory (DFT) to calculate activation energies for key steps (e.g., nucleophilic acyl substitution). Tools like Gaussian 16 or ORCA can model transition states. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate predictions .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

  • Answer :

  • Pharmacokinetics : Assess bioavailability via HPLC-MS plasma profiling. Low oral absorption (<30%) may explain in vivo inefficacy.
  • Metabolite interference : Identify active metabolites using LC-QTOF-MS. For example, ester hydrolysis products may antagonize parent compound activity .

Q. How do structural analogs inform the design of derivatives with enhanced bioactivity?

  • Answer : Compare with analogs from curated databases (e.g., PubChem):

Analog FeatureBioactivity TrendReference
Benzothiadiazine ring↑ Anticancer activity
Ethyl ester substitution↓ Metabolic stability
Replace the ethyl ester with a tert-butyl group to reduce hydrolysis rates .

Q. What experimental frameworks validate the compound’s mechanism of action in complex biological systems?

  • Answer : Use CRISPR-Cas9 gene editing to knock out putative targets (e.g., kinase X). Combine with transcriptomics (RNA-seq) to identify off-target pathways. For example, a 2-fold downregulation of MAPK1 may indicate secondary signaling effects .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference computational predictions (e.g., ICReDD’s reaction path algorithms) with empirical data to isolate experimental variables causing discrepancies .
  • Experimental Design : Prioritize fractional factorial designs over full factorial approaches to reduce resource use while maintaining statistical power .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.